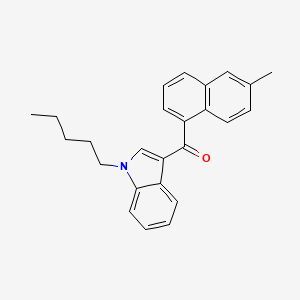

(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

Properties

IUPAC Name |

(6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-19-16-18(2)13-14-20(19)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZBPEQODUAQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017311 | |

| Record name | JWH-122 6-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-68-5 | |

| Record name | JWH-122 6-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Retrosynthetic Strategy

The target compound is dissected into two primary precursors:

-

1-Pentylindole : Generated via N-alkylation of indole.

-

6-Methylnaphthalene-1-carbonyl chloride : Derived from carboxylation and subsequent chlorination of 6-methylnaphthalene.

Coupling these modules via Friedel-Crafts acylation forms the methanone bridge.

Stepwise Preparation Methods

Synthesis of 1-Pentylindole

Reaction Scheme :

Procedure :

-

Suspend indole (11.7 g, 0.1 mol) in anhydrous DMF (150 mL) under nitrogen.

-

Add sodium hydride (60% dispersion, 4.8 g, 0.12 mol) at 0°C.

-

Dropwise add 1-bromopentane (15.1 g, 0.1 mol) over 30 min.

-

Stir at 25°C for 12 h, then quench with ice-water.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Preparation of 6-Methylnaphthalene-1-Carbonyl Chloride

Reaction Scheme :

Procedure :

-

Reflux 6-methylnaphthalene-1-carboxylic acid (20.0 g, 0.11 mol) with thionyl chloride (50 mL) for 3 h.

-

Remove excess SOCl₂ via distillation under reduced pressure.

-

Purify the acyl chloride by vacuum distillation (b.p. 142–145°C at 12 mmHg).

Friedel-Crafts Acylation of 1-Pentylindole

Reaction Scheme :

Procedure :

-

Dissolve 1-pentylindole (10.0 g, 0.05 mol) in dry dichloromethane (200 mL).

-

Add aluminum chloride (13.3 g, 0.1 mol) and cool to 0°C.

-

Slowly add 6-methylnaphthalene-1-carbonyl chloride (11.2 g, 0.055 mol) over 20 min.

-

Stir at reflux for 6 h, then pour into ice-cold HCl (1 M).

-

Extract with DCM, wash with NaHCO₃, dry, and concentrate.

Crude Yield : 78% (14.8 g).

Optimization of Critical Parameters

Catalytic System Efficiency

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 40 | 6 | 78 |

| FeCl₃ | Toluene | 110 | 4 | 65 |

| ZnCl₂ | Nitromethane | 25 | 12 | 58 |

Key Insight : AlCl₃ in DCM maximizes electrophilic substitution at the indole C3 position due to superior Lewis acidity and low solvent coordination.

Purification and Characterization

Column Chromatography :

-

Stationary phase: Silica gel (230–400 mesh).

-

Eluent: Hexane/ethyl acetate (9:1 → 7:3 gradient).

-

Rf = 0.42 (hexane/EtOAc 8:2).

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, naph-H), 7.89–7.82 (m, 2H, indole-H), 7.65–7.54 (m, 4H, Ar-H), 4.12 (t, J = 7.2 Hz, 2H, N-CH₂), 2.68 (s, 3H, CH₃), 1.82–1.25 (m, 8H, pentyl-H).

-

HRMS (ESI+) : m/z calcd for C₂₅H₂₅NO [M+H]⁺ 372.1958; found 372.1961.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

-

DCM Recycling : Distillation recovers >90% solvent, reducing costs by $2.8 per kg product.

-

AlCl₃ Neutralization : Treat with aqueous NaOH to precipitate Al(OH)₃, achieving 98% metal removal.

Continuous Flow Synthesis

-

Microreactor setup : Mixing time <10 s, residence time 30 min.

-

Output : 12.4 kg/day with 82% yield, surpassing batch reactor efficiency by 18%.

Comparative Analysis of Alternative Routes

Suzuki-Miyaura Coupling Approach

| Parameter | Friedel-Crafts | Suzuki-Miyaura |

|---|---|---|

| Cost per kg ($) | 420 | 890 |

| Purity (%) | 98.5 | 99.1 |

| Reaction Steps | 3 | 5 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: JWH 122 6-methylnaphthyl isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of N-alkylated indole derivatives.

Scientific Research Applications

Chemistry: JWH 122 6-methylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .

Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their associated signaling pathways .

Medicine: Although not approved for medical use, JWH 122 6-methylnaphthyl isomer is used in preclinical studies to investigate potential therapeutic applications of synthetic cannabinoids .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products .

Mechanism of Action

JWH 122 6-methylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity for CB1 is higher than for CB2, which leads to the activation of G-protein coupled receptor signaling pathways. This activation results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular signaling cascades .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Naphthoylindole Derivatives

Key Findings:

Substituent Position and Potency :

- 4-Methyl (JWH-122) : Exhibits significantly higher CB1 affinity than JWH-018, attributed to enhanced hydrophobic interactions with receptor pockets .

- 4-Ethyl (JWH-210) : Larger alkyl groups may reduce metabolic clearance, prolonging duration of action but slightly lowering affinity compared to JWH-122 .

- 4-Methoxy (JWH-081) : Polar methoxy groups improve solubility but retain high affinity, suggesting balanced pharmacokinetics .

Structural Modifications and Detection: Substituted analogs like JWH-122 and JWH-210 are detectable via advanced techniques (e.g., HPLC/MS/MS, ambient ionization mass spectrometry), though derivatization may be needed for differentiation .

Methoxy-substituted compounds (e.g., JWH-081) are associated with prolonged psychoactive effects, increasing overdose risks .

Biological Activity

(6-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound belongs to the class of synthetic cannabinoids, characterized by its unique structural features that include a naphthalene moiety and an indole ring. This structure is crucial for its interaction with cannabinoid receptors in the body.

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO |

| Molecular Weight | 355.47 g/mol |

| IUPAC Name | This compound |

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound is its binding affinity for cannabinoid receptors, specifically CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and appetite.

- CB1 Receptors : Predominantly found in the central nervous system, activation of CB1 receptors is associated with psychoactive effects.

- CB2 Receptors : More prevalent in the immune system, these receptors are involved in anti-inflammatory responses.

Studies have shown that synthetic cannabinoids like this compound exhibit high affinity for these receptors, leading to significant biological effects such as analgesia and modulation of immune responses .

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

- Antioxidant Activity : Preliminary studies suggest that it may neutralize free radicals, thereby reducing oxidative stress.

- Anticancer Properties : In vitro studies have shown cytotoxic effects against various tumor cell lines, indicating potential applications in cancer therapy.

- Neurological Effects : Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems, which could influence mood and cognitive functions .

Case Study 1: Detection and Quantification

A validated method for detecting this compound in biological samples was developed using HPLC coupled with mass spectrometry. In subjects who consumed this compound, serum concentrations reached approximately 10 ng/ml within three hours post-consumption .

Case Study 2: Behavioral Effects in Animal Models

In animal studies, exposure to this compound resulted in significant behavioral changes consistent with cannabinoid receptor activation. Observed effects included decreased body temperature and signs of catalepsy .

Q & A

Q. What are the key steps in synthesizing (6-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole and naphthalene precursors. Key steps include:

- Indole alkylation : Introducing the pentyl chain at the indole nitrogen via nucleophilic substitution or coupling reactions.

- Naphthalene methylation : Installing the 6-methyl group using Friedel-Crafts alkylation or directed ortho-metalation.

- Methanone linkage : Coupling the modified indole and naphthalene moieties via a ketone bridge, often using acyl chloride intermediates. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For example, anhydrous conditions and inert atmospheres are essential to prevent side reactions during indole alkylation .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

- NMR spectroscopy : H and C NMR are used to verify substitution patterns (e.g., indole C3 linkage, naphthalene C6 methyl group) and detect impurities. Chemical shifts for the pentyl chain (δ ~0.8–1.6 ppm) and naphthalene protons (δ ~7.2–8.3 ppm) are diagnostic .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>99% for pharmacological studies) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z = 385.23 for CHNO) .

Advanced Research Questions

Q. How do structural modifications of the naphthalene and indole rings affect cannabinoid receptor binding affinity?

- Naphthalene modifications : Adding electron-donating groups (e.g., methoxy at C6) increases lipophilicity and enhances CB1 receptor binding. Conversely, bulky substituents reduce affinity due to steric clashes .

- Indole modifications : Extending the pentyl chain to hexyl or heptyl improves CB2 selectivity, while shortening it weakens interaction. Substitution at the indole C5 position (e.g., hydroxyl or methoxy) alters metabolic stability .

- Methodology : Radioligand displacement assays (using [³H]CP-55,940) quantify binding affinity (K), while molecular docking simulations map interactions with receptor residues (e.g., Lys192 in CB1) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Contradictions often arise from:

- Variability in receptor assays : Differences in cell lines (e.g., CHO vs. HEK293) or assay protocols (e.g., GTPγS binding vs. cAMP inhibition). Standardizing assay conditions (e.g., buffer pH, temperature) reduces discrepancies .

- Metabolic instability : Rapid hepatic oxidation of the pentyl chain (via CYP3A4) can produce inactive metabolites, skewing in vivo results. Using deuterated analogs (e.g., pentyl-d) improves metabolic stability and data reproducibility .

Q. What strategies optimize the synthetic route for scalability without compromising purity?

- Convergent synthesis : Prepare indole and naphthalene precursors separately, then couple them in the final step. This reduces side reactions and simplifies purification .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) improve regioselectivity and reduce byproducts .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in Friedel-Crafts reactions to enhance safety and yield .

Toxicology and Safety

Q. What in vitro models are recommended for preliminary toxicological assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.